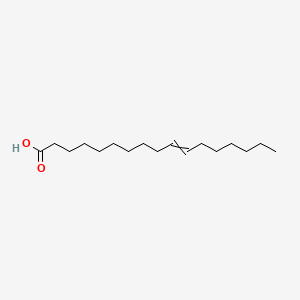

10-Heptadecenoic acid, (10Z)-

Description

Overview of Odd-Chain Fatty Acids (OCFAs) in Biological Systems

Fatty acids are carboxylic acids with aliphatic chains that are fundamental components of lipids. wikipedia.org They are classified based on the length of their carbon chain and the presence or absence of double bonds. The majority of naturally occurring fatty acids possess an even number of carbon atoms, such as palmitic acid (C16) and stearic acid (C18). wikipedia.orgbritannica.com This is because their primary biosynthetic pathway involves the sequential addition of two-carbon units derived from acetyl-CoA. britannica.comtandfonline.com

In contrast, odd-chain fatty acids (OCFAs) are those that contain an odd number of carbon atoms. wikipedia.org The most common OCFAs are the saturated C15 (pentadecanoic acid) and C17 (heptadecanoic acid) derivatives. wikipedia.org The biosynthesis of OCFAs differs from that of their even-chained counterparts in the initial step; instead of acetyl-CoA, propionyl-CoA (a three-carbon molecule) is used as the primer for carbon chain elongation. wikipedia.orgtandfonline.com OCFAs are found in various biological systems, notably as trace components in ruminant fat and milkfat. wikipedia.orghmdb.ca While present in lower concentrations than even-chain fatty acids, OCFAs like C15:0, C17:0, and C17:1 are measurable in human tissues and are subjects of increasing scientific interest. tandfonline.comnih.gov

Structural Characteristics of (10Z)-10-Heptadecenoic Acid (C17:1Δ10) and its Isomeric Uniqueness

(10Z)-10-Heptadecenoic acid is a monounsaturated odd-chain fatty acid. hmdb.ca Its structure is defined by a 17-carbon aliphatic chain, making it an odd-chain fatty acid. The notation "C17:1" indicates it has 17 carbons and one double bond. The "Δ10" (delta-10) specifies that this double bond is located between the 10th and 11th carbon atoms from the carboxyl end of the molecule. wikipedia.org

The "(10Z)-" prefix denotes the stereochemistry of the double bond. nih.gov The "Z" comes from the German word zusammen, meaning "together," and indicates that the adjacent carbon atoms lie on the same side of the double bond. This is also known as a cis configuration. wikipedia.orgnih.gov The cis-isomerism causes a characteristic bend in the fatty acid chain, which affects its physical properties and packing within biological membranes. wikipedia.org

This structural specificity distinguishes (10Z)-10-Heptadecenoic acid from its geometric isomer, (10E)-10-Heptadecenoic acid, where the "E" (from entgegen, meaning "opposite") signifies a trans configuration. nih.gov In the trans isomer, the adjacent carbon atoms are on opposite sides of the double bond, resulting in a more linear, straight-chain structure, similar to that of a saturated fatty acid. wikipedia.orgnih.gov

Interactive Table: Chemical Properties of (10Z)-10-Heptadecenoic Acid

| Property | Value | Source |

| IUPAC Name | (10Z)-heptadec-10-enoic acid | nih.govfatplants.net |

| Synonyms | cis-10-Heptadecenoic acid, C17:1Δ10, C17:1n-7 | nih.govchemspider.com |

| Molecular Formula | C₁₇H₃₂O₂ | nih.govfatplants.net |

| Molecular Weight | 268.4 g/mol | nih.gov |

| Monoisotopic Mass | 268.240230259 Da | hmdb.ca |

| CAS Number | 29743-97-3 | fatplants.netnist.gov |

Rationale for Dedicated Research on (10Z)-10-Heptadecenoic Acid Beyond General Fatty Acid Studies

While fatty acids are studied extensively as a broad class of molecules, there is a compelling rationale for focusing specifically on (10Z)-10-Heptadecenoic acid. As a monounsaturated fatty acid with an odd number of carbons, it occupies a unique biochemical niche. It is considered a minor constituent of ruminant fats. chemicalbook.comcaymanchem.com

Dedicated research is warranted by its potential as a biochemical marker and its distinct biological activities. For instance, some studies have investigated cis-10-Heptadecenoic acid for its potential antitumor properties. chemicalbook.comcaymanchem.comcareomnia.com Research has reported its ability to inhibit the proliferation of HL-60 cells and to prevent the production of tumor necrosis factor induced by lipopolysaccharides in mouse macrophages. chemicalbook.comcaymanchem.com Although this research is preliminary, it highlights a specific biological activity that may not be shared by other, more common fatty acids, thereby justifying a focused line of scientific inquiry. The compound is also used as a biochemical reagent in life science research. chemsrc.com

Structure

3D Structure

Properties

Molecular Formula |

C17H32O2 |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

heptadec-10-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h7-8H,2-6,9-16H2,1H3,(H,18,19) |

InChI Key |

GDTXICBNEOEPAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution of 10z 10 Heptadecenoic Acid

Presence in Diverse Biological Sources

This fatty acid has been identified in a variety of living organisms, underscoring its broad, albeit minor, role in lipid biochemistry.

(10Z)-10-Heptadecenoic acid has been identified as a metabolite in several microorganisms. For instance, it is produced by the bacterium Escherichia coli. nih.gov The yeast Candida tropicalis is another microbial source of this compound. nih.gov Additionally, the fungus Monascus purpureus has been reported to contain the trans isomer, trans-10-heptadecenoic acid, suggesting the potential for the cis isomer's presence as well. nih.gov

The compound is a recognized plant metabolite. nih.govebi.ac.uk It has been identified in various plant species, including the seeds of garden cress (Lepidium sativum). cabidigitallibrary.orgresearchgate.netresearchgate.net Research on Thespesia populnea and Arabidopsis thaliana has also indicated the presence of heptadecenoic acids, and in the case of Arabidopsis thaliana, the metabolism of (10Z)-10-heptadecenoic acid has been specifically studied. ebi.ac.uk Further investigation into the methanol (B129727) extract of the stem bark of Hypericum riparium, a Cameroonian medicinal plant, has also revealed the presence of this fatty acid. ebi.ac.uk

(10Z)-10-Heptadecenoic acid is found as a trace component in the fat and milkfat of ruminants, such as cattle, sheep, and goats. hmdb.caglpbio.comnih.gov However, detailed analysis has shown that the predominant isomer in these sources is cis-9-heptadecenoic acid, with (10Z)-10-heptadecenoic acid being virtually absent. nih.gov Studies comparing the fatty acid profiles of organic and conventional pork have also contributed to the understanding of its distribution in animal tissues.

Quantitative Distribution in Specific Biological Matrices and Comparative Levels

The concentration of (10Z)-10-Heptadecenoic acid varies significantly depending on the biological source. In ruminant fats and milkfat, it is considered a minor constituent, typically not exceeding half a percent of the total fatty acids. hmdb.ca In a study analyzing the lipid extract of the aerial parts of Mercurialis annua L. (annual mercury), (10Z)-10-Heptadecenoic acid was quantified at 1.38% of the total fatty acids.

Table 1: Quantitative Occurrence of (10Z)-10-Heptadecenoic Acid in Various Biological Sources

| Biological Source | Matrix | Concentration/Level |

| Ruminants | Fat and Milkfat | Trace component, less than 0.5% |

| Mercurialis annua L. | Aerial Parts (Lipid Extract) | 1.38% of total fatty acids |

Influence of Environmental and Agricultural Factors on Natural Accumulation

The accumulation of fatty acids, including (10Z)-10-Heptadecenoic acid, in organisms can be influenced by various external factors. In plants, environmental conditions during growth, such as sunlight exposure and temperature, can affect the composition of fatty acids and other lipids. mdpi.com The genetic makeup of the plant variety also plays a crucial role in determining its lipid profile. mdpi.com

In a study on mice, chronic exposure to the environmental toxin microcystin-LR was found to significantly elevate the levels of (10Z)-10-heptadecenoic acid in the liver at certain concentrations, suggesting that environmental contaminants can disrupt fatty acid metabolism and lead to its accumulation. acs.org

Agricultural practices, such as the diet fed to livestock, can also impact the fatty acid composition of animal products. For instance, the type of forage and feed supplements given to ruminants can alter the fatty acid profile of their milk and meat.

Biosynthesis and Metabolic Pathways of 10z 10 Heptadecenoic Acid

Precursor Utilization and Initial Elongation Steps

The journey to synthesizing (10Z)-10-heptadecenoic acid begins with its saturated counterpart, heptadecanoic acid (C17:0). This odd-chain fatty acid is the direct precursor that undergoes modification to introduce the characteristic double bond. The formation of heptadecanoic acid can occur through a couple of primary routes. One significant pathway starts with propionyl-CoA, which acts as a primer for fatty acid synthase. Through the addition of two-carbon units from malonyl-CoA, the fatty acid chain is elongated.

Alternatively, the elongation of pre-existing even-chain fatty acids can lead to the C17 backbone. For instance, palmitic acid (C16:0), a common 16-carbon saturated fatty acid, can be extended by a two-carbon unit to form stearic acid (C18:0). However, specific elongase enzyme systems (ELOVL) are capable of adding a two-carbon unit to a precursor to generate the 17-carbon chain. Another described, though less common, endogenous pathway is α-oxidation, which involves the removal of a single carbon atom from an even-chain fatty acid like stearic acid (C18:0) to yield heptadecanoic acid (C17:0).

Enzymatic Mechanisms of de novo Synthesis.aocs.orgnih.gov

The de novo synthesis of fatty acids is a fundamental anabolic pathway converting acetyl-CoA into long-chain fatty acids. This process is primarily regulated by acetyl-CoA carboxylase, which transforms acetyl-CoA into malonyl-CoA, and fatty acid synthase (FASN), which catalyzes the subsequent elongation of the fatty acid chains. mdpi.com The synthesis of unsaturated fatty acids, such as (10Z)-10-heptadecenoic acid, is a vital pathway in all living organisms, from prokaryotes to eukaryotes, as it is crucial for maintaining the homeostasis of cell membranes and a multitude of other biological functions. nih.gov

Once the saturated precursor, heptadecanoyl-CoA (the activated form of heptadecanoic acid), is available, a desaturase enzyme is responsible for introducing a double bond into the acyl chain. Fatty acid desaturases are enzymes that catalyze dehydrogenation reactions, converting a single carbon-carbon bond (C-C) into a double bond (C=C) in a stereospecific manner. nih.gov In the case of (10Z)-10-heptadecenoic acid, a cis double bond is created between the 10th and 11th carbon atoms. This specific reaction is catalyzed by a Δ10-desaturase.

In mammals, the key enzymes for the synthesis of monounsaturated fatty acids are the Stearoyl-CoA Desaturases (SCDs). The most prominent isoform, SCD1, is a Δ9-desaturase that primarily converts palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0) into palmitoleoyl-CoA (C16:1n-7) and oleoyl-CoA (C18:1n-9), respectively. The "n-7" designation indicates that the double bond is located seven carbons from the methyl end of the fatty acid. For a 17-carbon fatty acid, an n-7 designation corresponds to a Δ10 position (17 - 7 = 10). Therefore, it is understood that the activity of SCD1 on the heptadecanoyl-CoA substrate results in the formation of cis-10-heptadecenoyl-CoA.

Fatty acid elongation occurs predominantly in the microsomes and involves a four-step cycle of condensation, reduction, dehydration, and a second reduction, adding two carbons with each cycle. nih.gov The rate-limiting step is the initial condensation, which is catalyzed by one of the seven members of the ELOVL (Elongation of Very Long Chain Fatty Acids) family in mammals. nih.govwikipedia.org

Stereospecificity and Isomerization during Biosynthesis

The biosynthesis of (10Z)-10-heptadecenoic acid is a highly stereospecific process. The desaturase enzymes involved in its formation are responsible for creating the cis (or Z) configuration of the double bond. nih.gov This geometric isomerism is crucial for the biological function of the fatty acid, as the cis configuration introduces a kink in the acyl chain, which influences the fluidity of cell membranes. nih.gov The alternative trans isomer, (10E)-10-heptadecenoic acid, has a more linear structure. nih.gov During the de novo biosynthesis, there is no significant isomerization to the trans form; the enzymes are specific for producing the cis isomer. nih.gov

Catabolic Pathways and Intermediates.aocs.orgnih.govnih.govfatplants.nethmdb.ca

The breakdown of fatty acids, or catabolism, primarily occurs through β-oxidation. aocs.orgnih.gov For unsaturated fatty acids like (10Z)-10-heptadecenoic acid, the process requires additional enzymatic steps compared to saturated fatty acids due to the presence of the double bond. labclinics.com

The β-oxidation of (10Z)-10-heptadecenoic acid proceeds normally until the cis-double bond at the Δ10 position poses a problem for the standard enzymes of the pathway. Because the double bond is at an even-numbered carbon (carbon 10), its degradation requires a reductase-isomerase pathway or an epimerase pathway. labclinics.comnih.gov

In one pathway, the fatty acid is degraded by the core β-oxidation enzymes until a trans-2,cis-4-enoyl-CoA intermediate is formed. This intermediate is then reduced by 2,4-dienoyl-CoA reductase to a trans-3-enoyl-CoA. Subsequently, Δ3,Δ2-enoyl-CoA isomerase converts the trans-3-enoyl-CoA to a trans-2-enoyl-CoA, which can then re-enter the main β-oxidation cycle. nih.gov

An alternative pathway involves the degradation of the unsaturated fatty acid to an R-3-hydroxyacyl-CoA intermediate. This intermediate is then epimerized to S-3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA epimerase before it can continue through the β-oxidation cycle. This epimerization can also be achieved indirectly through the action of two different enoyl-CoA hydratases. nih.gov

The breakdown of this odd-chain fatty acid will ultimately yield acetyl-CoA units and a final three-carbon propionyl-CoA molecule, which requires special enzymes for its further metabolism. utah.edu

Alternative Degradation Routes (e.g., reductase-isomerase pathway, hydratase-epimerase pathway)

The degradation of (10Z)-10-heptadecenoic acid, like other unsaturated fatty acids with a double bond at an even-numbered carbon, requires auxiliary enzymes to the central β-oxidation pathway. The primary challenge is the formation of a cis- or trans-double bond that is not a substrate for the standard enoyl-CoA hydratase. Two main alternative pathways have been identified for processing such intermediates: the reductase-isomerase pathway and the epimerase pathway.

Reductase-Isomerase Pathway:

This is a major route for the degradation of unsaturated fatty acids with a cis-double bond at an even position, and it is functional in both mitochondria and peroxisomes. Studies in Saccharomyces cerevisiae have shown that the degradation of 10-cis-heptadecenoic acid is dependent on the enzymes of this pathway. nih.gov The process involves the following key steps:

Initial rounds of β-oxidation proceed normally until the cis-double bond is encountered, leading to a cis-4-enoyl-CoA intermediate.

This intermediate is converted to a trans-2, cis-4-dienoyl-CoA.

2,4-dienoyl-CoA reductase then reduces this intermediate to a trans-3-enoyl-CoA.

Finally, Δ3,Δ2-enoyl-CoA isomerase converts the trans-3-enoyl-CoA to trans-2-enoyl-CoA, which can re-enter the main β-oxidation spiral. nih.govebi.ac.uk

Epimerase Pathway:

This pathway serves as an alternative route. After the formation of a trans-2, cis-4-dienoyl-CoA intermediate, it can undergo another round of β-oxidation, which results in a D-3-hydroxyacyl-CoA. This D-isomer is not a substrate for the L-3-hydroxyacyl-CoA dehydrogenase of the main pathway. The epimerase pathway resolves this block through the action of 3-hydroxyacyl-CoA epimerase , which converts the D-isomer into the L-3-hydroxyacyl-CoA isomer, allowing β-oxidation to continue.

| Pathway | Key Enzymes | Cellular Location | Description |

| Reductase-Isomerase Pathway | 2,4-dienoyl-CoA reductase, Δ3,Δ2-enoyl-CoA isomerase | Mitochondria & Peroxisomes | A primary route for resolving the cis-double bond at an even position. |

| Epimerase Pathway | 3-hydroxyacyl-CoA epimerase | Mitochondria & Peroxisomes | An alternative route that resolves a D-3-hydroxyacyl-CoA intermediate. |

Fate of Degradation Intermediates

The intermediates formed during the degradation of (10Z)-10-heptadecenoic acid are channeled through the auxiliary pathways to eventually yield substrates for the core β-oxidation cycle. The efficiency of this process depends on the activity of the specific enzymes involved.

In the reductase-dependent pathway, the key intermediate is 2-trans,4-trans-dienoyl-CoA . In yeast, this intermediate can be metabolized by both the enoyl-CoA hydratase II activity of the multifunctional enzyme and by 2,4-dienoyl-CoA reductase. nih.gov The subsequent intermediate, 3-trans-enoyl-CoA , is formed. However, if there is a deficiency in Δ3,Δ2-enoyl-CoA isomerase, the conversion of this intermediate to 2-trans-enoyl-CoA is blocked, leading to a halt in the β-oxidation process. nih.gov

Studies using mutants of Saccharomyces cerevisiae have provided insights into the fate of these intermediates. Mutants lacking 2,4-dienoyl-CoA reductase can still degrade trans-fatty acids, such as 10-trans-heptadecenoic acid, albeit at a much-reduced rate (10-25% of wild type). nih.gov This suggests that the flux proceeds through the multifunctional enzyme's hydratase activity. However, flux through β-oxidation is more severely impacted in mutants devoid of Δ3,Δ2-enoyl-CoA isomerase, highlighting its critical role in the degradation pathway. nih.gov

| Intermediate | Preceding Enzyme (in auxiliary pathway) | Subsequent Enzyme (in auxiliary pathway) | Fate in case of enzyme deficiency |

| cis-4-enoyl-CoA | Acyl-CoA dehydrogenase | Acyl-CoA dehydrogenase | Accumulates if further processing is blocked. |

| trans-2, cis-4-dienoyl-CoA | Acyl-CoA dehydrogenase | 2,4-dienoyl-CoA reductase | Can be partially metabolized by hydratase II activity of multifunctional enzyme. nih.gov |

| trans-3-enoyl-CoA | 2,4-dienoyl-CoA reductase | Δ3,Δ2-enoyl-CoA isomerase | Accumulation leads to blockage of the degradation pathway if isomerase is absent. nih.gov |

| D-3-hydroxyacyl-CoA | Enoyl-CoA hydratase | 3-hydroxyacyl-CoA epimerase | Accumulates and stalls β-oxidation if epimerase is absent. |

Regulation of (10Z)-10-Heptadecenoic Acid Metabolism

The metabolism of (10Z)-10-heptadecenoic acid is regulated at several levels, from its synthesis to its breakdown.

The biosynthesis of odd-chain fatty acids like heptadecanoic acid (the saturated precursor to (10Z)-10-heptadecenoic acid) is dependent on the availability of propionyl-CoA as a primer. In engineered oleaginous yeast such as Yarrowia lipolytica, the production of odd-chain fatty acids can be significantly enhanced by manipulating the availability of propionyl-CoA. Deleting the gene responsible for propionyl-CoA degradation increases its availability for fatty acid synthesis, thereby boosting the production of odd-chain fatty acids.

The breakdown of (10Z)-10-heptadecenoic acid via β-oxidation is regulated by the transport of fatty acids into the mitochondria. The enzyme carnitine palmitoyl-transferase 1-alpha (CPT1α) is a rate-limiting step in this process. Overexpression of CPT1α in human embryonic kidney cells has been shown to increase the mitochondrial long-chain fatty acid oxidation of supplemented cis-10-heptadecenoic acid by approximately six-fold. ebi.ac.uk This indicates that the activity of CPT1α is a key regulatory point in the catabolism of this fatty acid.

| Regulatory Point | Mechanism | Effect on (10Z)-10-Heptadecenoic Acid Metabolism |

| Biosynthesis | Availability of propionyl-CoA | Increased propionyl-CoA enhances the synthesis of the precursor heptadecanoic acid. |

| Mitochondrial Uptake | Activity of Carnitine Palmitoyl-Transferase 1α (CPT1α) | Increased CPT1α activity enhances the rate of β-oxidation. ebi.ac.uk |

| Enzymatic Activity | Expression and activity of auxiliary enzymes (e.g., isomerase, reductase, epimerase) | Proper function is essential for the complete degradation of the fatty acid. |

Biological Roles and Molecular Mechanisms of 10z 10 Heptadecenoic Acid

Influence on Cellular Processes at the Mechanistic Level

The incorporation of (10Z)-10-Heptadecenoic acid into cellular lipids has downstream effects on various cellular processes, from maintaining membrane dynamics to influencing metabolic and signaling pathways.

The presence of the cis double bond in the acyl chain of (10Z)-10-Heptadecenoic acid introduces a bend in its structure. When this fatty acid is esterified into membrane phospholipids, this kink prevents tight packing of the lipid molecules. This disruption of the orderly arrangement of the fatty acid tails increases the fluidity of the cell membrane. While direct studies on the specific impact of (10Z)-10-Heptadecenoic acid on membrane fluidity are not extensively documented, the principles of lipid biochemistry suggest that its incorporation would contribute to a more fluid membrane state, which is crucial for the function of membrane-embedded proteins and for cellular processes such as endocytosis and cell signaling.

(10Z)-10-Heptadecenoic acid serves as a substrate for mitochondrial β-oxidation, the primary pathway for fatty acid degradation to produce energy. Research has demonstrated that this fatty acid is metabolized within the mitochondria. In one study, the rate of its oxidation was used as a measure of mitochondrial function. The study showed that overexpression of carnitine palmitoyl-transferase 1α (CPT1α), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria, led to a significant increase in the conversion of supplemented (10Z)-10-Heptadecenoic acid to its shorter-chain metabolite, C15:1n-7. This indicates that (10Z)-10-Heptadecenoic acid is actively transported into the mitochondria and undergoes β-oxidation.

| Experimental System | Key Finding | Reference |

| Human embryonic kidney (HEK293) cells | Overexpression of CPT1α increased the mitochondrial oxidation of (10Z)-10-Heptadecenoic acid. |

Evidence suggests that (10Z)-10-Heptadecenoic acid can modulate cellular signaling pathways, particularly those related to inflammation. It has been shown to inhibit the production of tumor necrosis factor (TNF), a key pro-inflammatory cytokine, in mouse macrophages stimulated with lipopolysaccharide (LPS). This suggests an anti-inflammatory role for this fatty acid.

Furthermore, the degradation of (10Z)-10-Heptadecenoic acid itself is dependent on the activity of specific enzymes. For its complete oxidation via the β-oxidation pathway, the enzyme Δ³,Δ²-enoyl CoA isomerase is required to handle the double bond at an odd-numbered carbon position. This highlights the interplay between this fatty acid and specific enzymatic pathways.

| Cell Type | Effect of (10Z)-10-Heptadecenoic acid | Reference |

| Mouse Macrophages | Prevention of LPS-induced TNF production. |

The direct effects of (10Z)-10-Heptadecenoic acid on gene expression and transcriptional regulation are an emerging area of research. While specific studies on the pure compound are limited, related research provides some insights. For instance, crocodile oil, which contains a complex mixture of fatty acids including heptadecenoic acid, has been shown to reduce the gene expression of interleukin-6 (IL-6), another pro-inflammatory cytokine. This suggests that fatty acids within the oil, potentially including (10Z)-10-Heptadecenoic acid, can exert effects at the level of gene transcription. However, further research is needed to isolate the specific effects of (10Z)-10-Heptadecenoic acid on gene expression.

Precursor for Other Bioactive Metabolites (if applicable, non-human clinical)

As established in the context of mitochondrial fatty acid oxidation, (10Z)-10-Heptadecenoic acid is a precursor to the shorter-chain monounsaturated fatty acid, C15:1n-7. While the specific bioactivities of C15:1n-7 are not well-characterized, there is growing interest in the biological roles of odd-chain fatty acids. The saturated counterpart, pentadecanoic acid (C15:0), has been the subject of more extensive research and is considered by some to be an essential fatty acid. nih.govresearchgate.netwikipedia.orgmdpi.comresearchgate.net Studies on C15:0 have demonstrated a range of beneficial effects, including anti-inflammatory, anti-fibrotic, and metabolism-regulating properties. researchgate.netmdpi.comresearchgate.net Given that (10Z)-10-Heptadecenoic acid is a metabolic precursor to a C15 fatty acid, it is plausible that it contributes to a pool of odd-chain fatty acids that have important biological activities.

| Precursor | Metabolite | Potential Significance |

| (10Z)-10-Heptadecenoic acid | C15:1n-7 | Contributes to the pool of odd-chain fatty acids, which have been linked to various health benefits. |

Interactions with Microbial Systems

(10Z)-10-Heptadecenoic acid, a monounsaturated odd-chain fatty acid, engages in various interactions with microbial systems. These interactions range from influencing microbial growth and viability to being a substrate or product in microbial metabolic pathways. The effects are often dependent on the specific microorganism and the biochemical context of the interaction. It has been identified as a metabolite in Escherichia coli, indicating its involvement in bacterial metabolic processes. nih.gov

Effects on Microbial Growth and Membrane Integrity (e.g., antifungal, antibacterial properties)

The antimicrobial properties of fatty acids are well-documented, and (10Z)-10-heptadecenoic acid exhibits nuanced effects on different microbes, primarily by affecting the integrity and function of the cell membrane.

Antifungal Properties: While research specifically targeting the (10Z) isomer is limited, studies on the closely related isomer, cis-9-heptadecenoic acid, produced by the biocontrol yeast Pseudozyma flocculosa, provide significant insight into the potential antifungal mechanisms. nih.gov The antifungal action of these fatty acids is not uniform across all fungal species. Sensitivity is largely dictated by the composition of the fungal membrane, particularly its sterol content. nih.govmdpi.com Fungi with intrinsically lower sterol levels are more susceptible to the disruptive effects of the fatty acid. nih.gov

The proposed mechanism involves the partitioning of the fatty acid into the fungal membrane's lipid bilayer. The cis double bond creates a kink in the acyl chain, which increases membrane fluidity and disorder. nih.gov This disruption can lead to conformational changes in essential membrane proteins, increased permeability, and ultimately, the leakage of intracellular components and cytoplasmic disintegration. nih.gov

Table 1: Antifungal Activity of cis-9-Heptadecenoic Acid (0.15 mg/ml) on Various Fungi

| Fungal Species | Inhibition of Mycelial Growth | Inhibition of Conidial Germination |

|---|---|---|

| Sphaerotheca fuliginea | - | Nearly Complete |

| Botrytis cinerea | Significantly Inhibited | Elevated |

| Colletotrichum cucumerinum | Significantly Inhibited | Elevated |

| Phytophthora infestans | Significantly Higher than others | - |

| Pythium aphanidermatum | Significantly Higher than others | - |

| Idriella bolleyi | Less Inhibited | Minimal |

| Plectosphaerella rugulosa | Minimal Inhibition | Minimal |

Data derived from a study on cis-9-heptadecenoic acid, a positional isomer of (10Z)-10-heptadecenoic acid. nih.gov

Antibacterial Properties: The effects of (10Z)-10-heptadecenoic acid on bacteria can be complex, involving both direct inhibition and antagonistic interactions with other antimicrobial compounds. In a study examining the growth-inhibitory effects of various fatty acids on oral bacteria, (10Z)-10-heptadecenoic acid (referred to as cis-10-heptadecenoic acid) displayed a notable antagonistic interaction with thymol (B1683141) against the growth of Streptococcus sobrinus. ebi.ac.uk This suggests that in certain combinations, it can reduce the efficacy of other antibacterial agents.

Generally, the antibacterial action of fatty acids is attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and loss of cellular contents. jmaterenvironsci.com The effectiveness of this disruption can vary based on the fatty acid's chain length and degree of saturation, as well as the specific structure of the bacterial cell envelope (i.e., Gram-positive vs. Gram-negative).

Role in Microbial Fermentation and Product Synthesis

(10Z)-10-Heptadecenoic acid is not only an agent that affects microbes but is also a product and substrate in microbial fermentation processes, particularly in genetically engineered microorganisms.

Synthesis in Engineered Yeasts: Odd-chain fatty acids like heptadecenoic acid are not typically produced in large quantities by many microorganisms. However, there is significant interest in their biotechnological production due to their potential health benefits. mdpi.com The oleaginous yeast Yarrowia lipolytica has been engineered to produce odd-chain fatty acids, including isomers of heptadecenoic acid. mdpi.com

This synthesis is achieved by supplementing the fermentation media with precursors that prime odd-chain fatty acid synthesis. Propionyl-CoA, derived from precursors like sodium propionate (B1217596), is used as the starting block for the fatty acid synthase complex instead of the usual acetyl-CoA, leading to the formation of odd-numbered carbon chains. mdpi.com The subsequent desaturation of the C17:0 saturated precursor, heptadecanoic acid, results in the monounsaturated C17:1 fatty acid. However, high concentrations of propionate can be toxic and inhibit yeast growth, requiring a careful balance of substrates for optimal production. mdpi.com

Degradation by Microbes: Microorganisms also possess the enzymatic machinery to degrade (10Z)-10-heptadecenoic acid. For example, the yeast Saccharomyces cerevisiae, when heterologously expressing Δ3,Δ2-enoyl CoA isomerase enzymes from Arabidopsis thaliana, gains the ability to degrade (10Z)-10-heptadecenoic acid via the β-oxidation cycle. ebi.ac.uk This demonstrates that the compound can serve as a carbon and energy source for suitably equipped microbes.

Advanced Analytical Methodologies for Research on 10z 10 Heptadecenoic Acid

Sample Preparation and Extraction Techniques

The initial and critical step in the analysis of (10Z)-10-Heptadecenoic acid involves its extraction from complex biological matrices. The choice of extraction method is tailored to the sample source, which can range from ruminant fats and milk to plant tissues and human biofluids. caymanchem.com For instance, lipid extracts have been successfully obtained from the aerial parts of Mercurialis annua L. and the spores of Ganoderma lucidum. In studies involving cellular metabolism, fatty acids are commonly liberated from cultured mammalian cells through saponification, a process that hydrolyzes the ester linkages. princeton.edu

Following extraction, derivatization is often a necessary step, particularly for analysis by gas chromatography. nih.gov This process converts the fatty acids into more volatile and thermally stable derivatives. The most common derivatization method is the formation of Fatty Acid Methyl Esters (FAMEs). Another approach is the creation of trimethylsilyl (B98337) (TMS) esters. nist.gov For the precise determination of the double bond's position, a specific derivatization strategy involves converting the monoenoic fatty acids into their dimethyl disulfide (DMDS) adducts, which yield characteristic fragmentation patterns in mass spectrometry. researchgate.net To ensure analytical accuracy and account for potential losses during the multi-step sample preparation process, internal standards are typically added to the samples before extraction.

Chromatographic Separation Methods

Chromatography is the cornerstone for separating (10Z)-10-Heptadecenoic acid from other fatty acids and matrix components. Both gas and liquid chromatography, especially when coupled with mass spectrometry, provide the necessary resolution and sensitivity for detailed analysis. nih.gov

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a robust and widely used technique for the analysis of fatty acids, including (10Z)-10-Heptadecenoic acid. nih.govnih.govacs.org The successful separation of fatty acid isomers by GC is highly dependent on the type of capillary column used. Highly polar capillary columns, such as those with a length of 100 meters, have proven effective in resolving the positional isomers of heptadecenoic acid. researchgate.net

Prior to GC analysis, fatty acids are typically converted to their more volatile FAMEs. caymanchem.com The NIST Chemistry WebBook provides gas chromatography data for cis-10-Heptadecenoic acid, including its Kovats retention index on a non-polar column, which is a standardized measure of retention time. nist.gov GC-MS plays a pivotal role not only in separation but also in structural confirmation. The electron ionization (EI) mass spectra of the derivatives provide fragmentation patterns that aid in identification. nist.gov For example, the analysis of DMDS adducts by GC-MS allows for the unequivocal determination of the double bond at the C-10 position, a critical step in distinguishing (10Z)-10-Heptadecenoic acid from other positional isomers. researchgate.net

| Derivative | Column Type | Kovats Retention Index (I) | Reference |

|---|---|---|---|

| Methyl Ester | Capillary, VF-5MS (non-polar) | 2073.2 | nist.gov |

Liquid chromatography offers a powerful alternative to GC, with the significant advantage of being able to analyze underivatized and thermally labile fatty acids. scripps.edunih.gov High-Performance Liquid Chromatography (HPLC) is particularly useful for isomer separation. Silver ion HPLC (Ag-HPLC), which separates compounds based on the interaction of their double bonds with silver ions impregnated on the stationary phase, is highly effective for fractionating cis and trans geometric isomers. researchgate.net Furthermore, reversed-phase HPLC (RP-HPLC) can be employed to separate positional isomers. researchgate.net

When coupled with mass spectrometry (LC-MS), the technique provides high sensitivity and specificity. nih.gov An established LC/MS method for fatty acid analysis utilizes a C8 reversed-phase column with tributylamine (B1682462) as an ion-pairing agent in the mobile phase to enhance separation and ionization. princeton.edu This method, using electrospray ionization (ESI) and a high-resolution mass analyzer like an Orbitrap, allows for the separation and detection of a wide range of fatty acids, from C14 to C36. princeton.edu LC-MS is central to modern metabolomics, enabling comprehensive profiling of fatty acids in biological systems. scripps.edu

Spectroscopic Characterization (e.g., NMR, IR)

While chromatographic methods are essential for separation and initial identification, spectroscopic techniques provide definitive structural confirmation of (10Z)-10-Heptadecenoic acid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for elucidating molecular structure. ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms, particularly those around the cis-double bond, while ¹³C NMR spectroscopy details the carbon skeleton of the molecule. nih.govhmdb.ca Predicted ¹H and ¹³C NMR spectra are available in databases like the Human Metabolome Database (HMDB), serving as valuable references for experimental data. hmdb.ca

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (10Z)-10-Heptadecenoic acid would show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the cis-C=C double bond. nih.gov Vapor phase IR spectra are available in public databases. nih.gov

Mass Spectrometry (MS): Beyond its use as a detector for chromatography, mass spectrometry provides crucial structural information. High-resolution MS determines the accurate mass and elemental formula of the molecule. nih.gov Tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic pattern of daughter ions, which helps to confirm the structure and, in some cases, locate the position of the double bond. nih.gov

Quantitative Analysis and Standardization Approaches

Accurate quantification of (10Z)-10-Heptadecenoic acid is essential for determining its abundance in various sources. Gas chromatography with flame ionization detection (GC-FID) is a standard method for quantification. For example, a study on the lipid extract from Mercurialis annua L. quantified this fatty acid as 1.38% of the total fatty acid content.

For enhanced accuracy, especially at low concentrations, mass spectrometry-based methods are preferred. The use of a stable isotope-labeled internal standard is a key strategy in quantitative analysis, as it corrects for variations in sample recovery and instrument response. The analytical method must be validated for linearity, accuracy, and precision. This is achieved by creating a calibration curve using certified reference standards of (10Z)-10-Heptadecenoic acid, which are available commercially with purities of ≥98% or ≥99%. caymanchem.comsigmaaldrich.com A liquid chromatography/mass spectrometry (LC/MS) method demonstrated high precision and accuracy, with an average relative standard deviation of 3.2% and a deviation from the expected value of 2.3% for quantifying fatty acid ratios. princeton.edu

| Group | Mean Concentration (µg/ml) | Standard Deviation | Reference |

|---|---|---|---|

| Control | 2.26 | ± 0.69 | |

| Coronary Artery Disease (CAD) without Myocardial Infarction (MI) | 2.28 | ± 0.51 | |

| Myocardial Infarction (MI) | 1.94 | ± 0.28 |

Isomeric Purity Assessment and Discrimination from other Heptadecenoic Acid Isomers

A significant analytical challenge is the discrimination of (10Z)-10-Heptadecenoic acid from its geometric (trans) and positional isomers. The physical and chemical properties of these isomers are often very similar, requiring high-resolution analytical methods for their separation and identification.

Discrimination from Geometric Isomers: The primary geometric isomer is trans-10-Heptadecenoic acid. nih.gov The different spatial arrangement of the alkyl chains around the double bond results in different physical properties, which can be exploited for separation. Silver ion chromatography (both HPLC and thin-layer chromatography) is particularly effective, as the cis isomer interacts more strongly with the silver ions than the trans isomer, leading to longer retention times. researchgate.net High-resolution GC on polar capillary columns can also often separate cis and trans isomers.

Discrimination from Positional Isomers: Numerous positional isomers of cis-heptadecenoic acid exist (e.g., cis-8, cis-9). Advanced GC methods utilizing long (e.g., 100-m), highly polar capillary columns have been shown to successfully resolve many of these positional isomers based on subtle differences in their retention times. researchgate.net For unambiguous identification of the double bond position, chemical derivatization is the most definitive method. The formation of dimethyl disulfide (DMDS) adducts, followed by GC-MS analysis, causes fragmentation at the site of the original double bond, producing specific ions that confirm its location at the C-10 position. researchgate.net Similarly, RP-HPLC can be optimized to achieve separation of positional isomers. researchgate.net

Application in Lipidomics Research as a Reference Standard

In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, accurate quantification of individual lipid species is paramount. researchgate.net The complexity of lipidomes and the potential for analyte loss during sample preparation and analysis necessitate the use of internal standards. lipidmaps.org An ideal internal standard is a compound that is chemically similar to the analytes of interest but can be distinguished from them, and it should be added to the sample at the beginning of the analytical workflow to account for variations in extraction, derivatization, and instrument response. lipidomicstandards.org

(10Z)-10-Heptadecenoic acid, an odd-chain monounsaturated fatty acid, serves as a valuable reference standard for these purposes. Odd-chain fatty acids, such as those with 15 or 17 carbon atoms, are particularly useful as internal standards because they are typically found in very low concentrations, if at all, in many mammalian and plant tissues. nih.govhmdb.ca This low natural abundance minimizes interference with the measurement of endogenous even-chain fatty acids, which are the predominant forms in most biological systems.

The use of a single internal standard, such as heptadecanoic acid (the saturated counterpart of 10-heptadecenoic acid), has been a common practice in gas chromatography-flame ionization detection (GC-FID) for fatty acid quantification. lipidmaps.org However, for more advanced and sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), a mixture of stable isotope-labeled internal standards is considered the gold standard for achieving the highest accuracy and precision. lipidmaps.orglipidomicstandards.org In cases where a specific isotope-labeled standard is not commercially available for a target analyte, a structurally similar compound like (10Z)-10-Heptadecenoic acid or other odd-chain fatty acids can be employed. lipidmaps.orgnih.gov

The principle of using (10Z)-10-Heptadecenoic acid as a reference standard lies in the stable isotope dilution method. A known quantity of the standard (often a deuterated version) is added to a biological sample before lipid extraction. lipidmaps.org During analysis, the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard is used to calculate the absolute concentration of the analyte. lipidmaps.org This method reliably compensates for any sample loss during the extensive preparation steps, which may include extraction, saponification, and derivatization (e.g., conversion to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters for GC-MS analysis). nih.govnih.gov

The table below outlines the key requirements for an effective internal standard in lipidomics, all of which are met by odd-chain fatty acids like (10Z)-10-Heptadecenoic acid.

Table 1: Requirements for Internal Standards in Lipidomics

| Characteristic | Description | Rationale |

|---|---|---|

| Structural Similarity | Must have chemical and physical properties close to the analytes. | Ensures similar behavior during extraction, derivatization, and ionization, leading to more accurate quantification. lipidomicstandards.org |

| Low Endogenous Abundance | Should not be naturally present in the sample, or only at trace levels. | Prevents the standard from contributing to the signal of the analyte being measured. lipidomicstandards.orgnih.gov |

| Distinguishable Signal | Must be clearly separable from the target analytes by the analytical instrument (e.g., by mass in MS). | Allows for independent measurement of the standard and the analyte. nih.gov |

| Stability | Must be chemically stable throughout the entire analytical procedure. | Prevents degradation of the standard, which would lead to inaccurate quantification. nih.gov |

| Commercial Availability | Should be readily available in high purity. | Facilitates reproducible and widespread use in research. chemsrc.com |

Detailed research findings have demonstrated the utility of odd-chain fatty acids in quantifying a wide range of fatty acids in various biological matrices. For instance, in studies analyzing fatty acid profiles in plasma or tissues, a suite of deuterated standards, including those for odd-chain fatty acids, allows for the precise measurement of dozens of fatty acids simultaneously. nih.gov

The following table provides examples of fatty acid classes and specific lipids that are often quantified using odd-chain fatty acid standards in lipidomics research.

Table 2: Research Applications of Odd-Chain Fatty Acid Standards

| Lipid Class | Example Analytes | Application Area | Analytical Method |

|---|---|---|---|

| Free Fatty Acids (FFA) | Palmitic acid, Oleic acid, Linoleic acid | Plasma and tissue metabolic profiling | GC-MS, LC-MS/MS nih.govnih.gov |

| Triacylglycerols (TAG) | TAGs containing various fatty acyl chains | Investigating metabolic diseases like diabetes nih.govresearchgate.net | LC-MS |

| Phospholipids | Phosphatidylcholines, Phosphatidylethanolamines | Membrane lipid composition studies nih.govnih.gov | LC-MS/MS |

| Cholesteryl Esters (CE) | Cholesteryl oleate, Cholesteryl linoleate | Cardiovascular disease research nih.gov | LC-MS |

Ecological and Environmental Significance of 10z 10 Heptadecenoic Acid

Role in Inter-species Communication and Chemical Ecology (e.g., semiochemicals)

The role of (10Z)-10-Heptadecenoic acid as a semiochemical—a chemical substance that carries a message for the purpose of communication between organisms—is an area of ongoing scientific inquiry. While direct evidence of this compound acting as a specific pheromone or allomone is limited, the broader context of fatty acids in chemical ecology suggests its potential involvement in such interactions. Fatty acids and their derivatives are known to be crucial components in the chemical signaling of a wide range of organisms, from microorganisms to insects and plants.

In the realm of microbial communication, fatty acids can act as signaling molecules, influencing behaviors such as biofilm formation and virulence. Although research has not definitively identified (10Z)-10-Heptadecenoic acid in this capacity, its presence as a metabolite in bacteria like Escherichia coli suggests it could play a role in the complex chemical conversations within microbial communities.

Furthermore, in plant-insect interactions, fatty acids are precursors to a variety of signaling molecules that can attract pollinators or repel herbivores. The specific function of (10Z)-10-Heptadecenoic acid in these interactions remains to be elucidated, but its identity as a plant metabolite points towards a potential role in plant defense or communication.

Biomarker Potential in Environmental Monitoring or Ecological Studies

The analysis of fatty acid profiles has become a valuable tool in environmental monitoring and ecological studies, offering insights into the structure and function of microbial communities and the dietary habits of organisms. Within this framework, (10Z)-10-Heptadecenoic acid has potential as a biomarker.

In soil ecology, the composition of phospholipid fatty acids (PLFAs) is used to characterize microbial community structure. Specific fatty acids can be indicative of certain microbial groups. For instance, monounsaturated fatty acids are often used as biomarkers for gram-negative bacteria. While not exclusively, the presence and abundance of (10Z)-10-Heptadecenoic acid in soil samples could contribute to a more detailed understanding of the microbial consortia present and their response to environmental changes.

In aquatic ecosystems, fatty acids serve as trophic markers, helping to trace the flow of energy through the food web. The fatty acid composition of a consumer reflects its diet. As a constituent of various marine organisms, (10Z)-10-Heptadecenoic acid can be part of a larger fatty acid signature used to understand predator-prey relationships and the reliance of organisms on different primary producers.

Table 1: Potential Applications of (10Z)-10-Heptadecenoic Acid as an Ecological Biomarker

| Ecological Application | Organism/System | Information Provided |

| Microbial Community Analysis | Soil, Sediment | Indication of the presence and abundance of specific bacterial groups. |

| Trophic Linkage Studies | Aquatic Food Webs | Component of fatty acid profiles used to trace dietary sources. |

| Environmental Stress Assessment | Various Ecosystems | Changes in abundance may indicate shifts in microbial or organismal populations due to environmental stressors. |

Contribution to Biogeochemical Cycles

As a product of both plant and microbial metabolism, (10Z)-10-Heptadecenoic acid is an active participant in biogeochemical cycles, particularly the carbon cycle. Its lifecycle, from synthesis by primary producers and microorganisms to its decomposition, contributes to the flux of carbon and energy within ecosystems.

The biosynthesis of this fatty acid by plants and bacteria fixes atmospheric carbon into organic matter. This organic carbon then becomes available to other organisms in the food web. When organisms containing (10Z)-10-Heptadecenoic acid die and decompose, the carbon stored in this molecule is released back into the environment through microbial respiration or is incorporated into soil organic matter and sediments.

The degradation of (10Z)-10-Heptadecenoic acid is a key process in nutrient cycling. Certain enzymes, such as Δ3,Δ2-enoyl CoA isomerases found in organisms like Arabidopsis thaliana, are involved in the breakdown of this fatty acid through the β-oxidation pathway. This metabolic process not only releases energy but also returns carbon to the atmosphere as carbon dioxide, completing its cycle. The rate of its degradation in different environmental compartments, such as soil and water, will influence the speed of carbon turnover in those systems.

Biotechnological Potential and Industrial Research Prospects of 10z 10 Heptadecenoic Acid

Microbial and Engineered Production Systems

The sustainable production of (10Z)-10-heptadecenoic acid is a key focus of biotechnological research, with significant strides being made in microbial and engineered systems.

Strain Engineering for Enhanced Biosynthesis

Genetically engineered microorganisms are at the forefront of efforts to produce odd-chain fatty acids like (10Z)-10-heptadecenoic acid. The non-conventional oleaginous yeast, Yarrowia lipolytica, is a particularly promising chassis for this purpose. mdpi.com While wild-type Y. lipolytica produces negligible amounts of odd-chain fatty acids, genetic modification strategies have been employed to significantly enhance their synthesis. These strategies often involve the introduction of genes that provide a starting block for odd-chain fatty acid synthesis, such as those involved in the metabolism of propionyl-CoA. The saturated precursor, heptadecanoic acid (C17:0), is first synthesized and then a desaturase enzyme introduces a double bond to create the monounsaturated (10Z)-10-heptadecenoic acid. Research has focused on optimizing the expression of these key enzymes to improve yields.

Another microorganism of interest is the bacterium Escherichia coli (strain K12, MG1655), which has been identified as a natural producer of heptadecenoic acid. nih.gov Further investigation into the metabolic pathways of such organisms could reveal novel enzymes and regulatory mechanisms that can be harnessed for enhanced production.

Table 1: Microorganisms in (10Z)-10-Heptadecenoic Acid Research

| Microorganism | Relevance | Key Findings |

| Yarrowia lipolytica | Engineered for odd-chain fatty acid production. mdpi.com | Genetically modified strains can produce significant quantities of odd-chain fatty acids, with cis-9-heptadecenoic acid being a major product in some engineered strains. mdpi.com |

| Escherichia coli (strain K12, MG1655) | Natural producer of heptadecenoic acid. nih.gov | Identified as a metabolite, suggesting endogenous production pathways. nih.gov |

| Saccharomyces cerevisiae | Used as a host for heterologous expression of enzymes. ebi.ac.uk | Successfully expressed plant-derived Δ(3),Δ(2)-enoyl CoA isomerases for the degradation of (10Z)-heptadecenoic acid. ebi.ac.uk |

Fermentation Strategies

Optimizing fermentation conditions is crucial for maximizing the production of (10Z)-10-heptadecenoic acid from microbial systems. Research has shown that the composition of the culture medium, including the carbon and nitrogen sources, significantly impacts fatty acid profiles. For instance, in engineered Yarrowia lipolytica, a combination of sucrose, glycerol, sodium acetate, and sodium propionate (B1217596) has been used to optimize the production of odd-chain fatty acids. mdpi.com

Fed-batch fermentation strategies, where nutrients are supplied during the cultivation process, can help to maintain optimal growth conditions and enhance lipid accumulation. The control of key process parameters such as pH, temperature, and dissolved oxygen levels is also critical for achieving high-density cultures and maximizing the yield of the desired fatty acid.

Utilization as a Model Substrate in Enzymology Studies

(10Z)-10-Heptadecenoic acid serves as a valuable tool for investigating the function and mechanisms of various enzymes involved in fatty acid metabolism.

Investigation of Fatty Acid Desaturases and Elongases

The synthesis of (10Z)-10-heptadecenoic acid from its saturated precursor, heptadecanoic acid, is catalyzed by fatty acid desaturases. By providing (10Z)-10-heptadecenoic acid as a substrate, researchers can study the activity and specificity of these enzymes. This is particularly relevant for understanding how cells regulate the balance between saturated and monounsaturated fatty acids. Furthermore, this fatty acid can be used to investigate the activity of fatty acid elongases, which are responsible for extending the carbon chain of fatty acids.

Exploring Mechanisms of Fatty Acid Metabolism

(10Z)-10-Heptadecenoic acid is a useful substrate for elucidating the pathways of unsaturated fatty acid degradation. For example, its degradation via the β-oxidation cycle requires the action of auxiliary enzymes such as Δ³,Δ²-enoyl CoA isomerase. ebi.ac.ukmedchemexpress.com Studies using this fatty acid have helped to characterize the function of these isomerases in both plant and yeast systems. ebi.ac.uk In Arabidopsis thaliana, three genes encoding Δ³,Δ²-enoyl CoA isomerases were identified and shown to be active on (10Z)-10-heptadecenoic acid when expressed in Saccharomyces cerevisiae. ebi.ac.uk This demonstrates the utility of this fatty acid in dissecting complex metabolic pathways.

Research into Synthesis of Bio-based Materials and Precursors

The unique properties of (10Z)-10-heptadecenoic acid make it an attractive starting material for the synthesis of a variety of bio-based products.

Research is ongoing into its potential use as a precursor for biodegradable polymers. The presence of a double bond in the fatty acid chain offers a site for polymerization reactions, potentially leading to the creation of novel polyesters with tailored properties. These bio-derived polymers could offer a more sustainable alternative to traditional petroleum-based plastics.

Furthermore, (10Z)-10-heptadecenoic acid can be chemically modified to produce surfactants. The carboxylic acid head group provides hydrophilicity, while the long hydrocarbon tail provides hydrophobicity, making it suitable for applications in detergents, emulsifiers, and foaming agents.

The long-chain nature and monounsaturation of (10Z)-10-heptadecenoic acid also suggest its potential as a feedstock for the production of biolubricants. Its ester derivatives could exhibit favorable lubricating properties, such as high viscosity index and good thermal stability. The methyl ester of (10Z)-10-heptadecenoic acid has been identified as a minor component of biodiesel, highlighting its relevance in the biofuel industry. caymanchem.com

Future Research Directions and Unanswered Questions

Elucidation of Complete Biosynthetic and Metabolic Networks in Various Organisms.

A primary frontier in the study of (10Z)-heptadecenoic acid is the comprehensive mapping of its biosynthetic and metabolic pathways across different life forms. While it is recognized as a plant and microbial metabolite, the precise enzymatic steps and regulatory mechanisms governing its formation and breakdown remain largely uncharacterized in many species. nih.govebi.ac.uknih.gov

Future investigations will likely employ a combination of genomics, transcriptomics, proteomics, and metabolomics to identify the full suite of genes and enzymes involved. For instance, studies in organisms like the oleaginous yeast Yarrowia lipolytica have already demonstrated the potential for genetic engineering to enhance the production of specific odd-chain fatty acids. mdpi.com Expanding such research to a broader range of organisms will be crucial. Understanding these networks will not only provide fundamental knowledge of lipid metabolism but could also reveal key points for metabolic engineering to either increase or decrease the levels of this specific fatty acid for various applications.

Discovery of Novel Biological Functions and Mechanisms.

While some biological activities of (10Z)-heptadecenoic acid have been reported, its full spectrum of functions is far from understood. It is known to be a minor constituent in various biological systems, and its role as a biochemical reagent in life science research has been noted. chemsrc.comcaymanchem.com However, the specific molecular targets and signaling pathways through which it exerts its effects are largely unknown.

Upcoming research will likely focus on several key areas:

Signaling and Regulatory Roles: Investigating whether (10Z)-heptadecenoic acid or its derivatives act as signaling molecules, similar to other fatty acids that regulate inflammation, metabolism, and cell proliferation.

Interactions with Proteins and Receptors: Identifying specific proteins or receptors that bind to (10Z)-heptadecenoic acid, which could unveil its mechanism of action in various physiological processes.

Development of Advanced Analytical Techniques for Comprehensive Isomer Profiling.

A significant challenge in fatty acid research is the differentiation and quantification of various isomers, which can have distinct biological activities. nih.govsciex.com The development of more sophisticated analytical methods is paramount for accurately studying (10Z)-heptadecenoic acid in complex biological matrices.

Future advancements are expected in:

Mass Spectrometry (MS): Innovations in MS-based techniques, including strategies to pinpoint the exact location of double bonds within the fatty acid chain, will be critical for distinguishing (10Z)-heptadecenoic acid from its positional isomers. nih.govsciex.com

Chromatography: Improving chromatographic separation techniques, such as liquid chromatography (LC) and gas chromatography (GC), will enable better resolution of fatty acid isomers, leading to more accurate quantification. sciex.comnih.gov

Lipidomics Platforms: The integration of advanced analytical techniques into high-throughput lipidomics platforms will allow for the comprehensive profiling of (10Z)-heptadecenoic acid and other lipids in large-scale biological studies, helping to correlate its levels with specific physiological or pathological states. nih.gov

Applications of Synthetic Biology for Tailored Production and Pathway Engineering.

Synthetic biology offers powerful tools to engineer microorganisms for the customized production of valuable compounds, including specific fatty acids. youtube.comnih.govsciepublish.com This approach holds immense promise for producing (10Z)-heptadecenoic acid in a controlled and sustainable manner.

Future research in this area will likely involve:

Metabolic Engineering: Genetically modifying microorganisms like Escherichia coli or Saccharomyces cerevisiae to introduce and optimize biosynthetic pathways for the production of (10Z)-heptadecenoic acid. nih.govnih.gov This could involve expressing heterologous enzymes and redirecting metabolic flux towards the desired product.

Pathway Optimization: Utilizing techniques like CRISPR-Cas9 for precise genome editing to fine-tune the expression of key enzymes and eliminate competing metabolic pathways, thereby maximizing the yield and purity of (10Z)-heptadecenoic acid.

Bioprocess Development: Designing and optimizing fermentation processes to enable the large-scale and cost-effective production of this fatty acid for potential industrial or therapeutic applications. chalmers.se

Exploration of its Role in Underexplored Biological Systems.

The presence and function of (10Z)-heptadecenoic acid in a vast number of biological systems remain to be investigated. Much of the current knowledge is derived from a limited set of organisms.

Future exploration should target:

Diverse Ecosystems: Investigating the occurrence and role of (10Z)-heptadecenoic acid in various environmental niches, from marine microorganisms to terrestrial plants and insects. This could reveal novel ecological interactions and biological functions.

Host-Microbe Interactions: Examining the role of this fatty acid in the complex interplay between host organisms and their gut microbiota. It could be a key metabolite influencing host health and disease.

Disease Models: Studying the levels and potential role of (10Z)-heptadecenoic acid in various disease models to understand its potential as a biomarker or therapeutic target. metabolomicsworkbench.org

By pursuing these future research directions, the scientific community can unlock a deeper understanding of (10Z)-heptadecenoic acid, from its fundamental biochemistry to its potential applications in biotechnology and medicine. The journey to fully comprehend this intriguing fatty acid has just begun, with many exciting discoveries on the horizon.

Q & A

Q. What are the optimal methods for extracting and purifying 10-Heptadecenoic acid, (10Z)-, from biological tissues?

The Bligh and Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. This involves homogenizing wet tissue with chloroform-methanol (1:2 v/v), forming a miscible system with tissue water. Subsequent dilution with chloroform and water separates lipids (chloroform layer) from non-lipids (methanolic layer). The protocol takes ~10 minutes and minimizes lipid degradation . For 10-Heptadecenoic acid, ensure cold-chain handling to prevent isomerization, and validate purity via GC or LC-MS post-extraction .

Q. How can the geometric isomerism of 10-Heptadecenoic acid be confirmed experimentally?

Gas chromatography (GC) with polar capillary columns (e.g., DB-23) effectively distinguishes (10Z)- and (10E)-isomers. For example, the (Z)-isomer elutes at 20.0 min, while the (E)-isomer elutes at 19.9 min under isothermal conditions (180°C). Comparative retention times with synthetic standards are critical . Nuclear magnetic resonance (NMR) can further confirm double-bond position and geometry via coupling constants (e.g., J = 10–12 Hz for trans, J = 6–8 Hz for cis) .

Q. What are the key spectral identifiers for 10-Heptadecenoic acid, (10Z)-, in mass spectrometry?

Characteristic MS fragments include:

- Molecular ion : m/z 268.44 (M+H)+.

- Diagnostic fragments : m/z 250.4 (loss of H2O), m/z 183.1 (cleavage at the double bond).

Reference databases like mzCloud provide curated spectra for cross-validation. LC-MS/MS in negative ion mode enhances sensitivity for carboxylate anions (e.g., m/z 267.4) .

Advanced Research Questions

Q. How do contradictory retention time data arise in GC analysis of 10-Heptadecenoic acid isomers, and how can they be resolved?

Minor retention time overlaps (e.g., 0.1 min differences) may occur due to column aging or temperature fluctuations. To resolve this:

- Use internal standards (e.g., methyl esters of C17:0) for retention index calibration.

- Validate with orthogonal methods like silver-ion HPLC, where (Z)-isomers exhibit stronger retention due to Ag+ complexation .

- Cross-reference with FT-IR to confirm C=C stretching bands (~1650 cm⁻¹ for cis, ~1670 cm⁻¹ for trans) .

Q. What statistical approaches are recommended for evaluating the biological relevance of 10-Heptadecenoic acid in clinical studies?

In bronchiectasis research, multivariate linear regression identified 10-Heptadecenoic acid as an independent prognostic factor for hypoxia (β = -0.34, p < 0.01). Key steps:

- Normalize concentration data to total lipid content.

- Adjust for covariates (e.g., age, FEV1) using stepwise regression.

- Validate predictive models via receiver operating characteristic (ROC) curves (AUC > 0.7 indicates clinical utility) .

Q. How can experimental protocols mitigate risks of isomerization during lipid storage and handling?

- Storage : Pure (10Z)-isomers should be stored at -80°C under argon to prevent oxidation. Solvent stocks (e.g., in ethanol) are stable at -20°C for ≤1 month .

- Handling : Use amber vials to limit light exposure. Avoid prolonged heating (>40°C) during solvent evaporation (use nitrogen stream instead).

- Quality Control : Regularly assay purity via GC-FID; deviations >2% require re-purification .

Methodological Challenges and Solutions

Q. What are the limitations of using NMR for structural elucidation of 10-Heptadecenoic acid, and how can they be addressed?

NMR sensitivity is low for trace impurities (e.g., <5% (10E)-isomer). Solutions:

Q. How can researchers design robust assays to study the metabolic pathways of 10-Heptadecenoic acid?

- Tracer Studies : Use 13C-labeled 10-Heptadecenoic acid to track β-oxidation and elongation.

- Enzyme Assays : Incubate with microsomal fractions (e.g., rat liver) and quantify products via LC-MS.

- Knockout Models : CRISPR/Cas9-modified cell lines (e.g., ΔFADS2) can clarify desaturase involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.